Teneligliptin-d8 carboxylic acid is a deuterated derivative of teneligliptin, which is a dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus. This compound is characterized by the incorporation of deuterium atoms, which are heavier isotopes of hydrogen, into its molecular structure. The presence of deuterium can enhance the stability and metabolic tracking of the compound in biological studies.
Teneligliptin-d8 carboxylic acid is derived from teneligliptin, which was developed by Mitsubishi Tanabe Pharma Co. and approved for therapeutic use in Japan in 2012. It belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors, which are designed to increase insulin secretion and decrease glucagon levels in response to meals, thereby improving glycemic control in patients with type 2 diabetes mellitus .
The synthesis of teneligliptin-d8 carboxylic acid typically involves the deuteration of the original teneligliptin compound. This can be achieved through various synthetic routes, including:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, must be optimized to ensure high yields and purity of the final product. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for purification and analysis .
The molecular formula for teneligliptin-d8 carboxylic acid is , with a molecular weight of approximately 434.63 g/mol. The structure features a unique arrangement consisting of five consecutive rings that contribute to its function as a DPP-4 inhibitor. The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart but retains the core pharmacophore essential for biological activity .
Teneligliptin-d8 carboxylic acid can undergo various chemical reactions typical for carboxylic acids, including:
The stability of deuterated compounds often results in slower reaction kinetics compared to their hydrogen counterparts due to the stronger C-D bond compared to C-H bonds .
The mechanism of action for teneligliptin-d8 carboxylic acid mirrors that of teneligliptin itself. It functions primarily by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in:
This inhibition helps maintain blood glucose levels within a target range, making it effective for managing type 2 diabetes mellitus .
The physical properties of teneligliptin-d8 carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity under extreme pH or temperature conditions .
Teneligliptin-d8 carboxylic acid serves several scientific purposes:
Teneligliptin-d8 Carboxylic Acid is a deuterated isotopologue of the Teneligliptin metabolite where the carboxylic acid functional group replaces the thiazolidine ketone moiety. Its systematic IUPAC name is (2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrrolidine-2-carboxylic acid, reflecting its absolute stereochemistry at the C2 and C4 positions of the pyrrolidine ring [3] [5]. The molecular formula is C₁₉H₁₇D₈N₅O₂, with a molecular weight of 363.48 g/mol [1] [3].
The core structure comprises:
SMILES: O=C([C@H]1NC[C@H](C1)N(C([2H])(C([2H])(N2C3=CC(C)=NN3C4=CC=CC=C4)[2H])[2H])C([2H])(C2([2H])[2H])[2H])O InChI: InChI=1S/C19H25N5O2/c1-14-11-18(24(21-14)15-5-3-2-4-6-15)23-9-7-22(8-10-23)16-12-17(19(25)26)20-13-16/h2-6,11,16-17,20H,7-10,12-13H2,1H3,(H,25,26)/t16-,17-/m0/s1/i7D2,8D2,9D2,10D2
Table 1: Key Structural Identifiers
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₇D₈N₅O₂ |
Molecular Weight | 363.48 g/mol |
CAS Number (Unlabelled) | 2407632-38-4 |
IUPAC Name | (2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrrolidine-2-carboxylic acid |
Chiral Centers | C2 (S), C4 (S) |
The deuterium labeling in Teneligliptin-d8 Carboxylic Acid targets the piperazine ring, where eight hydrogen atoms (H) are replaced by deuterium (D) at positions 2,2,3,3,5,5,6,6 [1] [3]. This design preserves the compound’s biochemical activity while introducing a distinct mass signature for analytical tracking. The deuterium atoms are incorporated as four CD₂ groups, maintaining molecular symmetry and minimizing isotopic effects on chemical reactivity [5].
Key Applications of Deuterium Labeling:
Table 2: Deuterium Incorporation Pattern
Position in Piperazine Ring | Labeling Site | Number of D Atoms |
---|---|---|
2,2 | CD₂ | 2 |
3,3 | CD₂ | 2 |
5,5 | CD₂ | 2 |
6,6 | CD₂ | 2 |
Solubility:
The carboxylic acid group enhances polarity compared to Teneligliptin. It is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., methanol, DMSO). Experimental data suggests solubility of ~0.5 mg/mL in aqueous buffers (pH 7.4) [3] [5].
Stability:
Partition Coefficient:
The experimental log P (octanol/water) is estimated at 1.2 ± 0.1 (deuterium effects negligible). This reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility for analytical handling [1] [5].
Table 3: Summary of Physicochemical Properties
Property | Value/Condition | Analytical Method |
---|---|---|
Physical Form | White to off-white powder | Visual inspection |
Purity | >98% | HPLC-UV |
Solubility (pH 7.4) | 0.5 mg/mL | Shake-flask method |
log P | 1.2 ± 0.1 | OECD Guideline 107 |
Storage Stability | 24 months at –20°C | ICH Q1A(R2) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4